Pyridine, 3-bromo-5-(3-pyridinyloxy)-

Description

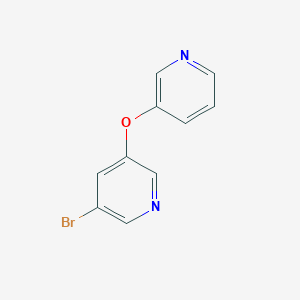

Pyridine, 3-bromo-5-(3-pyridinyloxy)- is a brominated heterocyclic compound featuring a pyridine ring substituted with a bromine atom at position 3 and a 3-pyridinyloxy group at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis often involves palladium-catalyzed cross-coupling reactions, as seen in related compounds (e.g., Suzuki–Miyaura couplings) .

Properties

IUPAC Name |

3-bromo-5-pyridin-3-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-4-10(7-13-5-8)14-9-2-1-3-12-6-9/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCIOASKNKWOHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620886 | |

| Record name | 3-Bromo-5-[(pyridin-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422557-19-5 | |

| Record name | 3-Bromo-5-[(pyridin-3-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki cross-coupling reaction, where 3-bromo-5-iodopyridin-2-amine is coupled with pyridinylboronic acids using a palladium catalyst . This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 3-bromo-5-(3-pyridinyloxy)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It participates in coupling reactions such as the Suzuki and Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Suzuki Reaction: Palladium catalyst, arylboronic acids, base (e.g., potassium carbonate), solvent (e.g., ethanol), elevated temperature.

Heck Reaction: Palladium catalyst, olefins, base (e.g., triethylamine), solvent (e.g., DMF), elevated temperature.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki reaction with arylboronic acids yields biaryl compounds, while the Heck reaction with olefins produces substituted alkenes .

Scientific Research Applications

Medicinal Chemistry

Pyridine derivatives are crucial in drug development due to their ability to interact with biological targets. Pyridine, 3-bromo-5-(3-pyridinyloxy)- serves as a building block for synthesizing various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or target specificity.

Case Study : A study highlighted the synthesis of novel pyridine-based compounds that exhibited significant anti-cancer activity, leveraging the unique properties of the pyridine ring to interact with cellular pathways involved in tumor growth.

Material Science

This compound is utilized in developing advanced materials, including liquid crystals and polymers. Its unique electronic properties make it suitable for applications in organic electronics and photonics.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Solubility | Soluble in organic solvents |

| Electrical Conductivity | Moderate |

Biological Studies

Pyridine, 3-bromo-5-(3-pyridinyloxy)- is used as a biochemical probe to study enzyme activities and protein interactions. It can selectively inhibit or activate enzymes, providing insights into metabolic pathways.

Example Application : In enzyme kinetics studies, this compound was used to evaluate the inhibition of specific enzymes involved in metabolic disorders, demonstrating its utility in drug discovery processes.

Environmental Research

The compound has applications in synthesizing sensors and catalysts for environmental monitoring and remediation. Its ability to form complexes with metal ions makes it effective for detecting pollutants.

Case Study : Research demonstrated the use of pyridine derivatives as sensor materials for detecting heavy metals in water sources, showcasing their potential in environmental protection efforts.

Mechanism of Action

The mechanism of action of Pyridine, 3-bromo-5-(3-pyridinyloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For instance, it may inhibit or activate certain enzymes by forming covalent or non-covalent interactions with their active sites . Additionally, the compound can affect signal transduction pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Aryl-Substituted Derivatives

- 3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine : Synthesized via Suzuki coupling, this derivative exhibits enhanced biological activity as a tubulin polymerizer due to the electron-rich trimethoxyphenyl group .

- 3-Bromo-5-(2,5-difluorophenyl)pyridine: The electron-withdrawing fluorine atoms increase polarization, leading to notable nonlinear optical (NLO) properties (hyperpolarizability = 7.97 × 10⁻³⁰ esu) .

Comparison :

Alkoxy-Substituted Derivatives

- 3-Bromo-5-ethoxypyridine (CAS 17117-17-8) : The ethoxy group enhances solubility in organic solvents, favoring its use in pharmaceutical intermediates .

- 3-Bromo-5-methoxypyridine (CAS 50720-12-2) : The methoxy group’s electron-donating effect stabilizes the pyridine ring, altering reactivity in nucleophilic substitutions .

Electronic Effects :

Palladium-Catalyzed Cross-Couplings

- Target Compound : Likely synthesized via coupling of 3-bromo-5-hydroxypyridine with 3-bromopyridine under Pd catalysis, analogous to methods for 5-(3-pyridinyloxy)picolinaldehyde .

- 3-Bromo-5-(2,5-difluorophenyl)pyridine : Achieved in 65–75% yield using Pd(PPh₃)₄ and K₂CO₃ in 1,4-dioxane/H₂O .

Spectroscopic and Computational Insights

Spectroscopic Data

Computational Studies

- NLO Properties : The difluorophenyl derivative’s hyperpolarizability (7.97 × 10⁻³⁰ esu) surpasses that of alkoxy-substituted analogs due to charge transfer from Br to F .

- HOMO-LUMO Gaps : Pyridinyloxy substitution reduces the gap compared to methoxy groups, enhancing reactivity in electrophilic substitutions .

Medicinal Chemistry

- Anticancer Activity : Ethynyl-substituted analogs (e.g., 5-bromo-3-(pyridin-3-ylethynyl)pyrrolo[2,3-b]pyridine) show IC₅₀ values <1 μM against prostate cancer cells .

- PSMA-Targeting Agents : Derivatives like [¹⁸F]DCFPyL (Ki = 1.1 nM for PSMA) highlight the utility of bromopyridines in radiopharmaceuticals .

Materials Science

- Nonlinear Optics: Difluorophenyl derivatives are promising for optoelectronic devices due to high NLO responses .

- Coordination Chemistry : The pyridinyloxy group’s lone pairs enable metal coordination, useful in catalyst design .

Biological Activity

Pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Pyridine, 3-bromo-5-(3-pyridinyloxy)- , exhibits promising therapeutic potential across various domains, including antimicrobial and antiviral activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Overview of Pyridine Derivatives

Pyridine is a six-membered heterocyclic aromatic compound containing one nitrogen atom. Its derivatives often display a range of pharmacological properties, making them valuable in drug development. The presence of additional functional groups can enhance their biological activities, as seen in the compound under discussion.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of pyridine compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for several derivatives were reported, demonstrating their potential as antibacterial agents.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-bromo-5-(3-pyridinyloxy)- | 56 | S. aureus |

| 3-bromo-5-(3-pyridinyloxy)- | 55 | E. coli |

These findings suggest that the introduction of bromine and pyridinyloxy groups may enhance the compound's affinity for bacterial targets, leading to improved antimicrobial efficacy .

Antiviral Activity

The ongoing search for antiviral agents has also spotlighted pyridine derivatives. Studies have shown that certain pyridine compounds exhibit activity against viruses, including SARS-CoV-2. The structural characteristics of these compounds allow for effective binding to viral proteins, inhibiting replication and spread .

The mechanisms through which Pyridine, 3-bromo-5-(3-pyridinyloxy)- exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and disrupting metabolic pathways critical for microbial survival.

- Protein Binding : The unique structure enables binding to target proteins involved in viral replication or bacterial cell wall synthesis.

- Biofilm Disruption : Some studies indicate that pyridine derivatives can inhibit biofilm formation, a common challenge in treating chronic infections .

Case Study 1: Antibacterial Efficacy

In a comparative study of several pyridine derivatives, Pyridine, 3-bromo-5-(3-pyridinyloxy)- demonstrated superior antibacterial activity against S. aureus. The study utilized a series of structural modifications to evaluate the relationship between structure and activity, confirming that the presence of both bromine and pyridinyloxy groups significantly enhanced antibacterial potency .

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral properties of pyridine compounds against SARS-CoV-2. The study revealed that compounds similar to Pyridine, 3-bromo-5-(3-pyridinyloxy)- could inhibit viral entry into host cells by blocking key protein interactions necessary for infection .

Q & A

Q. What are the recommended synthetic routes for 3-bromo-5-(3-pyridinyloxy)pyridine, and how can reaction conditions be optimized for yield improvement?

The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, bromination of a precursor pyridine derivative (e.g., 3-hydroxy-5-(3-pyridinyloxy)pyridine) using brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–40°C) is a common approach. Optimization involves adjusting solvent polarity (e.g., dichloromethane or DMF), catalyst selection (e.g., Lewis acids), and reaction time to minimize side products. Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing 3-bromo-5-(3-pyridinyloxy)pyridine, and what key data should be prioritized?

- FTIR : Identifies functional groups (e.g., C-Br stretching at ~550–600 cm⁻¹ and C-O-C ether linkages at ~1200 cm⁻¹).

- NMR : H NMR resolves aromatic proton environments (e.g., coupling patterns for pyridinyloxy substituents), while C NMR confirms carbon framework integrity.

- Single-crystal XRD : Provides definitive structural confirmation, including bond angles, dihedral angles between pyridine rings, and Br-substituent orientation. Prioritize XRD data to resolve steric or electronic effects from the bromo and pyridinyloxy groups .

Q. How can researchers address discrepancies between experimental and computational data for this compound?

Discrepancies often arise in electronic property calculations (e.g., HOMO-LUMO gaps) or vibrational frequencies. To resolve these:

- Cross-validate computational methods (e.g., DFT with B3LYP/6-311G++(d,p) basis set) against experimental UV-Vis or IR spectra.

- Adjust solvent-effect parameters in simulations if experimental data were collected in polar solvents.

- Re-examine crystal packing effects in XRD data, as isolated-molecule calculations may ignore intermolecular interactions .

Advanced Research Questions

Q. What strategies are recommended for studying the nonlinear optical (NLO) properties of 3-bromo-5-(3-pyridinyloxy)pyridine?

Combine hyper-Rayleigh scattering (HRS) experiments with DFT-based first hyperpolarizability () calculations. The bromo group enhances electron-withdrawing capacity, while the pyridinyloxy moiety contributes to -conjugation. Compare values with analogous derivatives (e.g., 3-nitro or 3-cyano substituents) to assess substituent effects on NLO efficiency. Use solvent-dependent measurements (e.g., in DMSO or chloroform) to evaluate polarity-driven enhancements .

Q. How can cross-coupling reactions be leveraged to functionalize 3-bromo-5-(3-pyridinyloxy)pyridine for drug discovery applications?

The bromo group serves as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki Coupling : React with arylboronic acids using Pd(PPh)/KCO in DMF/HO to introduce aryl groups at the 3-position.

- Buchwald-Hartwig Amination : Introduce amine functionalities using Pd(dba)/Xantphos and CsCO. Optimize catalyst loading (1–5 mol%) and temperature (80–110°C) to avoid dehalogenation side reactions. Validate products via HRMS and H NMR .

Q. What computational approaches are suitable for predicting the biological activity of this compound, and how can results guide experimental design?

Use molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., kinases or enzymes implicated in cancer). Pair with MD simulations to assess binding stability. For instance, the pyridinyloxy group may form hydrogen bonds with active-site residues, while bromo substituents enhance hydrophobic interactions. Prioritize in vitro assays (e.g., cytotoxicity on cancer cell lines) for compounds with favorable docking scores and ADMET predictions .

Q. How does the steric and electronic interplay between substituents influence the compound’s reactivity in heterocyclic transformations?

The electron-withdrawing bromo group deactivates the pyridine ring, directing electrophilic attacks to the 2- or 4-positions. Meanwhile, the pyridinyloxy group introduces steric hindrance, affecting regioselectivity in cycloaddition reactions (e.g., [3+2] with nitrile oxides). Use Hammett constants ( for Br) and frontier molecular orbital (FMO) analysis to predict sites of nucleophilic/electrophilic reactivity. Experimental validation via competitive reaction monitoring (HPLC-MS) is advised .

Methodological Best Practices

Q. What purification techniques are critical for isolating 3-bromo-5-(3-pyridinyloxy)pyridine from complex reaction mixtures?

- Flash Chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient) to separate brominated byproducts.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-yield crystal formation.

- HPLC-PDA : Employ C18 columns (ACN/water mobile phase) for purity assessment (>98% by peak integration) .

Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via LC-MS.

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >150°C).

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Q. What collaborative approaches integrate synthetic chemistry, computational modeling, and bioassay data to accelerate research on this compound?

Adopt a "design-make-test-analyze" (DMTA) cycle:

- Design : Use DFT to predict substituent effects on target properties (e.g., solubility, binding affinity).

- Make : Synthesize prioritized analogs via parallel reaction platforms.

- Test : Screen in bioassays (e.g., antimicrobial MIC assays) and physicochemical profiling (logP, pKa).

- Analyze : Apply machine learning (e.g., Random Forest) to correlate structural features with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.